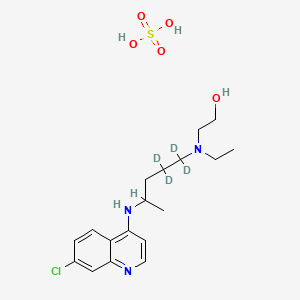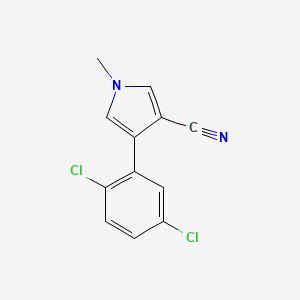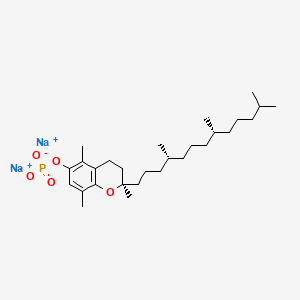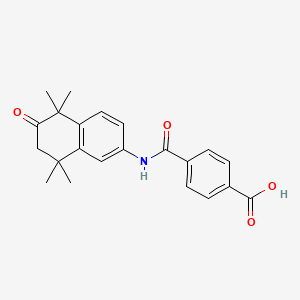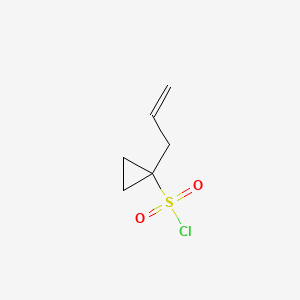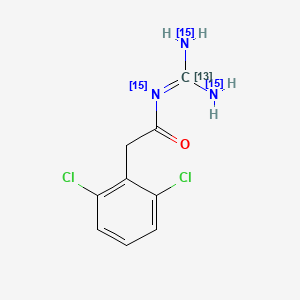
(E/Z)-Flupentixol-d4 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E/Z)-Flupentixol-d4 Dihydrochloride is a deuterated form of Flupentixol, a thioxanthene derivative used primarily as an antipsychotic agent. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various research applications, particularly in pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Flupentixol-d4 Dihydrochloride involves the deuteration of Flupentixol. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Flupentixol molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography to ensure the desired isotopic purity.
Formation of Dihydrochloride Salt: The purified deuterated Flupentixol is then reacted with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in reactors designed for high-pressure and high-temperature conditions.
Automated Purification: Employing automated systems for crystallization and chromatography to handle large volumes of the compound.
Quality Control: Implementing rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E/Z)-Flupentixol-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(E/Z)-Flupentixol-d4 Dihydrochloride is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems using mass spectrometry.
Neuropharmacology: Used to study the effects on dopamine receptors and neurotransmission, particularly in conditions like schizophrenia and depression.
Metabolic Studies: Helps in understanding the metabolic pathways and the role of deuterium in altering metabolic rates.
Drug Development: Serves as a reference standard in the development of new antipsychotic drugs.
Mecanismo De Acción
(E/Z)-Flupentixol-d4 Dihydrochloride exerts its effects primarily through antagonism of dopamine D2 receptors. This action reduces the activity of dopamine in the brain, which is beneficial in treating psychotic symptoms. The compound also has some affinity for serotonin receptors, contributing to its antidepressant effects.
Comparación Con Compuestos Similares
Similar Compounds
Flupentixol: The non-deuterated form, used as an antipsychotic.
Zuclopenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: A related compound with antipsychotic and sedative effects.
Uniqueness
(E/Z)-Flupentixol-d4 Dihydrochloride is unique due to the presence of deuterium atoms, which provide advantages in research applications, such as improved stability and the ability to track the compound in biological systems with high precision.
Propiedades
Número CAS |
1246833-30-6 |
|---|---|
Fórmula molecular |
C23H25F3N2OS |
Peso molecular |
438.546 |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-/i14D2,15D2 |
Clave InChI |
NJMYODHXAKYRHW-VASCPITCSA-N |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Sinónimos |
4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride; Emergil-d4; FX 703-d4; Metamin-d4; Siplarol-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)

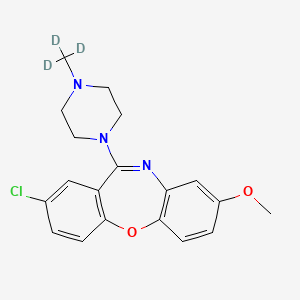
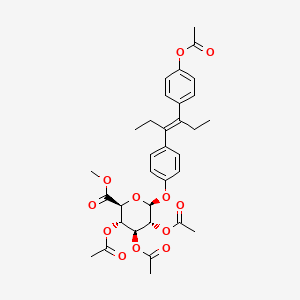
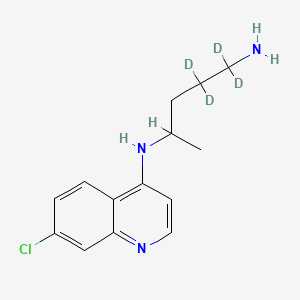
![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
